1-(4-Hydroxycyclohexyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxycyclohexyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H17NO2 . It has a molecular weight of 183.25 . This compound is typically available in powder form .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including this compound, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO2/c12-9-5-3-8(4-6-9)11-7-1-2-10(11)13/h8-9,12H,1-7H2 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 183.25 and a molecular formula of C10H17NO2 . The compound is typically stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Unusual Regio- and Stereochemistry : A study explored the reaction of methyl (E)- and (Z)-β-styryl sulphone with pyrrolidin-1-yl-4-t-butylcyclohexene, demonstrating unusual regio- and stereo-specificity. This research highlights the complex chemical behavior and potential for creating diverse molecular architectures (Fabrissin et al., 1980).
Synthesis of Derivatives : Another significant research effort led to the synthesis of 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones, showcasing the potential for diversifying the chemical structure and enhancing the biological activity of pyrrolidin-2-one derivatives (Rubtsova et al., 2020).
Biological Activity and Applications
Antioxidant Activity : The antioxidant properties of 3-pyrroline-2-ones derivatives were investigated, with findings indicating significant radical scavenging activity. This suggests potential applications in developing novel antioxidants (Nguyen et al., 2022).
Antimicrobial and Antifungal Properties : The synthesis of pyrrolidine derivatives of monoterpenes, including carvotacetone, exhibited anti-methicillin-resistant Staphylococcus aureus and anti-cryptococcal properties. This opens avenues for new antimicrobial agents (Masila et al., 2020).
Catalytic Applications : Chiral pyrrolidine derivatives have been shown to act as effective catalysts in the enantioselective addition of diethylzinc to aldehydes, demonstrating the utility of these compounds in asymmetric synthesis (Ikota & Inaba, 1996).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
1-(4-hydroxycyclohexyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-9-5-3-8(4-6-9)11-7-1-2-10(11)13/h8-9,12H,1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQONDVCJKOBDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCC(CC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
895581-20-1 |
Source
|
Record name | 1-(4-hydroxycyclohexyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.